molecular formula C31H28BrN3O4 B12496029 4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12496029
M. Wt: 586.5 g/mol
InChI Key: GITFAFDJDMMGTP-UHFFFAOYSA-N
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Description

4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a brominated hydroxyphenyl group, a dimethoxyphenyl group, and a pyrazoloquinoline core

Preparation Methods

The synthesis of 4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxy and methoxy groups allows for oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the brominated phenyl group, potentially leading to debromination and hydrogenation products.

    Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

When compared to other pyrazoloquinolines, 4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one stands out due to its unique combination of functional groups. Similar compounds include:

    4-(2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(5-chloro-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one:

Properties

Molecular Formula

C31H28BrN3O4

Molecular Weight

586.5 g/mol

IUPAC Name

4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C31H28BrN3O4/c1-17-28-29(22-16-20(32)10-11-24(22)36)30-23(33-31(28)35(34-17)21-7-5-4-6-8-21)13-19(14-25(30)37)18-9-12-26(38-2)27(15-18)39-3/h4-12,15-16,19,29,33,36H,13-14H2,1-3H3

InChI Key

GITFAFDJDMMGTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C5=C(C=CC(=C5)Br)O)C6=CC=CC=C6

Origin of Product

United States

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